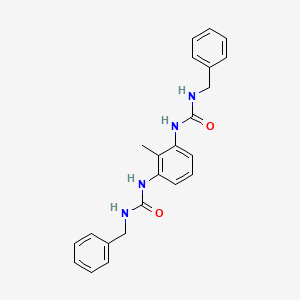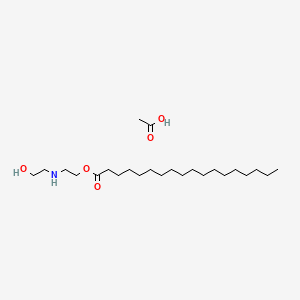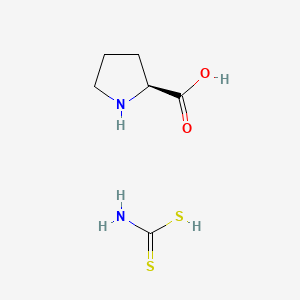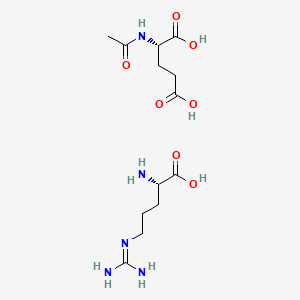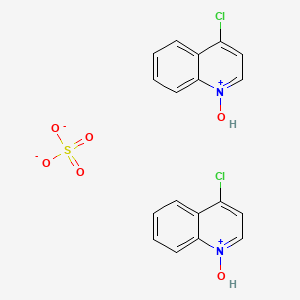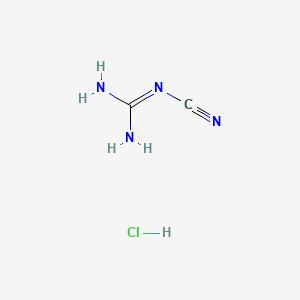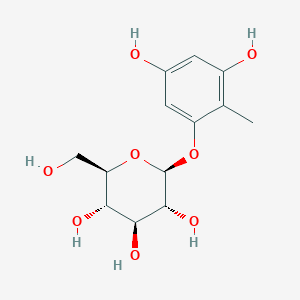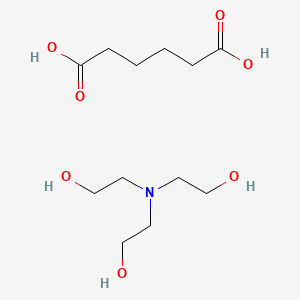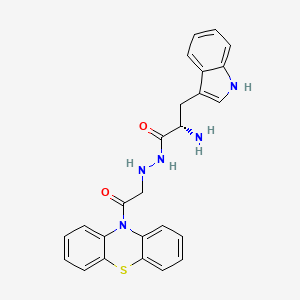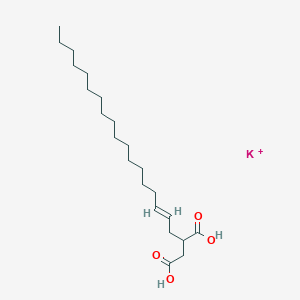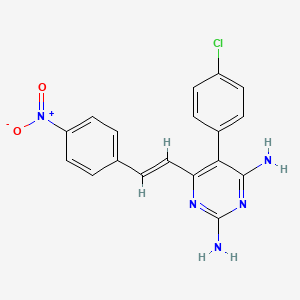
5-(4-Chlorophenyl)-6-(-2-(4-nitrophenyl)ethenyl)-2,4-pyrimidinediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 104133, also known as Tetraethoxysilane polymer with hexamethyldisiloxane, is a chemical compound with the molecular formula C3H12O4Si2. This compound is primarily used in various industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of NSC 104133 involves the polymerization of tetraethoxysilane with hexamethyldisiloxane. The reaction typically occurs under controlled conditions to ensure the formation of the desired polymer. Industrial production methods often involve the use of catalysts to accelerate the reaction and achieve higher yields.
Chemical Reactions Analysis
NSC 104133 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of silanol groups.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen to the compound.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents used in these reactions include halogens and organometallic compounds.
Hydrolysis: This reaction involves the breaking down of the compound in the presence of water, leading to the formation of silanols and alcohols.
Scientific Research Applications
NSC 104133 has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other silicon-based compounds.
Biology: It is used in the preparation of biocompatible materials for medical implants and drug delivery systems.
Medicine: It is used in the development of diagnostic tools and therapeutic agents.
Industry: It is used in the production of coatings, adhesives, and sealants due to its excellent adhesive properties and chemical resistance.
Mechanism of Action
The mechanism of action of NSC 104133 involves its interaction with various molecular targets and pathways. The compound can form strong bonds with other molecules, leading to the formation of stable complexes. These interactions can affect the physical and chemical properties of the materials in which it is used, enhancing their performance and durability.
Comparison with Similar Compounds
NSC 104133 is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:
Tetraethoxysilane: Used as a precursor for the synthesis of silicon-based materials.
Hexamethyldisiloxane: Used as a reagent in organic synthesis and as a precursor for the production of silicone polymers.
NSC 104133 stands out due to its ability to form stable polymers with unique properties, making it highly valuable in various industrial applications.
Properties
CAS No. |
17005-30-0 |
|---|---|
Molecular Formula |
C18H14ClN5O2 |
Molecular Weight |
367.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-6-[(E)-2-(4-nitrophenyl)ethenyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C18H14ClN5O2/c19-13-6-4-12(5-7-13)16-15(22-18(21)23-17(16)20)10-3-11-1-8-14(9-2-11)24(25)26/h1-10H,(H4,20,21,22,23)/b10-3+ |
InChI Key |
VOCVPDMLBGGHDW-XCVCLJGOSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=C(C(=NC(=N2)N)N)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=C(C(=NC(=N2)N)N)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


